molecular formula C15H21NO4 B092731 Diethyl benzyliminodiacetate CAS No. 17136-37-7

Diethyl benzyliminodiacetate

Cat. No. B092731
Key on ui cas rn: 17136-37-7
M. Wt: 279.33 g/mol
InChI Key: HIZZJSBSOJLOQQ-UHFFFAOYSA-N
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Patent
US06835471B2

Procedure details

Into a 5-L three-necked flask, 523.2 g (2.765 moles) of diethyl iminodiacetate, 465.4 g (5.540 moles) of sodium hydrogencarbonate and 1.4L of DMF (dimethylformamide) were put, and, keeping the mixture at about 40° C., 473.5 g (2.768 moles) of benzyl bromide was slowly dropwise added thereto with stirring. Thereafter, the mixture was stirred at about 40° C. for 16 hours. After the reaction was completed, 1.5L of water was added to the reaction product, which was then extracted with toluene (500 ml×four times). The organic layer formed was washed with water and dried with Glauber's salt. Thereafter, the solvent was evaporated to dryness to obtain 780 g of diethyl N-benzyliminodiacetate (yield: 98.8%).
Quantity
523.2 g
Type
reactant
Reaction Step One
Quantity
465.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 L
Type
reactant
Reaction Step One
Quantity
473.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].C(=O)([O-])O.[Na+].CN(C)C=O.[CH2:24](Br)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>O>[CH2:24]([N:1]([CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:1.2|

Inputs

Step One
Name
Quantity
523.2 g
Type
reactant
Smiles
N(CC(=O)OCC)CC(=O)OCC
Name
Quantity
465.4 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
1.4 L
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
473.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 40° C.
STIRRING
Type
STIRRING
Details
Thereafter, the mixture was stirred at about 40° C. for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
was then extracted with toluene (500 ml×four times)
CUSTOM
Type
CUSTOM
Details
The organic layer formed
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Glauber's salt
CUSTOM
Type
CUSTOM
Details
Thereafter, the solvent was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(CC(=O)OCC)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 780 g
YIELD: PERCENTYIELD 98.8%
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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